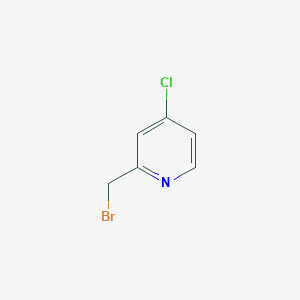

2-(Bromomethyl)-4-chloropyridine

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

2-(bromomethyl)-4-chloropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrClN/c7-4-6-3-5(8)1-2-9-6/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLSNQEHWJXTBDR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1Cl)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00621835 | |

| Record name | 2-(Bromomethyl)-4-chloropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00621835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.47 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

856850-18-5 | |

| Record name | 2-(Bromomethyl)-4-chloropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00621835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Bromomethyl 4 Chloropyridine

Direct Synthesis Approaches to 2-(Bromomethyl)-4-chloropyridine

Direct synthesis focuses on the conversion of a readily available precursor, 2-methyl-4-chloropyridine, into the target compound through a single key transformation step.

The most direct and common strategy to synthesize this compound is through the free-radical bromination of the methyl group of 2-methyl-4-chloropyridine. This benzylic-type bromination is selective for the methyl group over the aromatic pyridine (B92270) ring under specific conditions.

N-Bromosuccinimide (NBS) is a widely used reagent for the selective bromination of positions allylic and benzylic to an aromatic ring. missouri.edu The reaction proceeds via a free-radical mechanism and is favored for its mild conditions and high selectivity, which minimizes side reactions like the formation of dibromo compounds. missouri.edu For the synthesis of this compound, 2-methyl-4-chloropyridine would be treated with NBS in a suitable non-polar solvent, such as carbon tetrachloride (CCl₄). prepchem.com The reaction typically requires initiation, either by UV light or a radical initiator, and is often run at the reflux temperature of the solvent. prepchem.comnih.gov

In analogous syntheses, such as the preparation of 2-(bromomethyl)-4-(trifluoromethyl)furan, the starting material is refluxed with NBS and a radical initiator in carbon tetrachloride to yield the desired bromomethyl product. prepchem.com Research on the bromination of similar heterocyclic systems, like 1,4-dihydropyridines, shows that while NBS is effective, reaction times can be lengthy, sometimes up to 48 hours, with moderate yields. nih.gov To ensure the reaction medium remains anhydrous and to neutralize any HBr byproduct that could cause side reactions, a substance like barium carbonate may be added. missouri.edu

Table 1: Representative Conditions for Benzylic Bromination using NBS

| Starting Material Analogue | Brominating Agent | Initiator | Solvent | Conditions | Yield | Reference |

| 2-Methyl-4-(trifluoromethyl)furan | NBS | AIBN | CCl₄ | Reflux, 1.5h | ~68% (calculated from masses) | prepchem.com |

| bis-1,4-Dihydropyridine | NBS | - | MeOH | Room Temp, 48h | 41% | nih.gov |

Bromination Reactions in the Preparation of this compound

Application of Elemental Bromine in this compound Synthesis

Elemental bromine (Br₂) can also be used for benzylic bromination, typically under UV irradiation to promote the formation of bromine radicals. However, this method is often less selective than using NBS and can lead to multiple brominations or reactions with the pyridine ring itself, especially at higher temperatures. The direct bromination of pyridine with elemental bromine typically requires very high temperatures (300-400 °C) to achieve substitution on the ring. google.comgoogle.com For selective side-chain bromination, the conditions must be carefully controlled to favor the radical pathway over electrophilic aromatic substitution.

The benzylic bromination with NBS is a radical chain reaction that requires a small amount of a radical initiator to begin. missouri.edu Without an initiator, the reaction can be very slow or may not proceed at all. Common radical initiators are compounds that readily decompose upon heating or UV irradiation to form free radicals.

Table 2: Common Radical Initiators for Bromination

| Initiator | Abbreviation | Typical Use |

| Azobisisobutyronitrile | AIBN | Thermal or photochemical decomposition to initiate radical reactions. prepchem.com |

| Benzoyl Peroxide | BPO | Thermal decomposition to form phenyl radicals, which initiate the chain reaction. |

A well-documented example is the use of azobisisobutyronitrile (AIBN) in the NBS bromination of 2-methyl-4-trifluoromethylfuran, which serves as a close model for the synthesis of the title compound. prepchem.com

These routes involve the synthesis of the key intermediate, 2-methyl-4-chloropyridine, from other pyridine derivatives before performing the final bromination step.

The precursor 2-methyl-4-chloropyridine is not as commonly available as other pyridine derivatives, and its synthesis is a key consideration. One potential route starts from 2-methyl-4-aminopyridine. The amino group can be converted to a chloro group via a Sandmeyer-type reaction, which involves diazotization with a nitrite (B80452) source in the presence of hydrochloric acid and a copper(I) chloride catalyst.

Alternatively, the synthesis can begin with 2-chloro-4-nitropyridine. This compound can undergo a reaction with a methylating agent, such as a Grignard reagent or an organolithium compound, to introduce the methyl group. This is followed by the reduction of the nitro group to an amine, and subsequent conversion of the amine to the chloro group as described above. A patent describes a multi-step synthesis starting from 2-chloro-4-nitropyridine, which is condensed with diethyl malonate, followed by decarboxylation to yield 2-methyl-4-nitropyridine. google.com This nitro compound can then be reduced to 2-methyl-4-aminopyridine, setting the stage for the introduction of the chlorine atom at the 4-position. google.com

Another approach involves the chlorination of a 2-methyl-4-pyridone or a related compound. For instance, 4-chloro-3-methoxy-2-methylpyridine (B28138) can be synthesized from 3-methoxy-2-methyl-pyranone by reaction with phosphorus oxychloride. google.com This highlights that the 4-chloro-2-methylpyridine (B118027) scaffold can be constructed from non-pyridine precursors as well.

Synthetic Routes from Pyridine Precursors to this compound

Advanced Synthetic Strategies for this compound and Analogues

Advanced strategies for the synthesis of this compound focus on improving regioselectivity, yield, purity, and scalability. These methods often involve direct bromination of a methyl precursor or the use of specialized reagents and conditions.

Regioselective Synthesis Considerations in Bromomethylation of Chloropyridines

The direct bromination of 2-methyl-4-chloropyridine presents a more atom-economical approach. However, achieving regioselectivity is a critical challenge. The pyridine ring's electronic nature, influenced by the chloro and methyl substituents, dictates the position of bromination. The methyl group at the 2-position is the target for benzylic bromination.

The Wohl-Ziegler reaction, which employs N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide under irradiation or thermal conditions, is a cornerstone for benzylic bromination. missouri.eduwikipedia.org The reaction proceeds via a free radical mechanism. ucr.eduyoutube.com The stability of the resulting benzylic radical at the 2-position of the pyridine ring is crucial for the success of this reaction. The chloro group at the 4-position primarily exerts an electron-withdrawing inductive effect, which can influence the reactivity of the methyl group.

The choice of solvent is also critical in controlling the selectivity of free-radical bromination. sci-hub.se While carbon tetrachloride has been traditionally used, its hazardous nature has led to the exploration of alternative solvents like dichloromethane (B109758) or benzene (B151609). sci-hub.se

Optimization of Reaction Conditions for Enhanced Yield and Purity of this compound

Optimizing the reaction conditions is paramount to maximize the yield and purity of this compound while minimizing the formation of byproducts, such as the corresponding dibromomethyl derivative. Key parameters for optimization include the stoichiometry of the brominating agent, the concentration of the radical initiator, reaction temperature, and reaction time.

In the context of the Wohl-Ziegler bromination of 2-methyl-4-chloropyridine, a slight excess of NBS is often used to ensure complete conversion of the starting material. The concentration of the radical initiator must be carefully controlled to maintain a steady rate of radical formation without promoting unwanted side reactions.

| Parameter | Effect on Reaction | Typical Optimization Strategy |

| NBS Stoichiometry | Excess NBS can lead to over-bromination (dibromination). | Use of 1.0-1.2 equivalents of NBS. |

| Radical Initiator | Insufficient initiator leads to slow or incomplete reaction; excess can increase side products. | Typically 1-5 mol% of AIBN or benzoyl peroxide. |

| Temperature | Higher temperatures increase reaction rate but can decrease selectivity. | Refluxing in a suitable solvent (e.g., CCl₄, CH₂Cl₂). missouri.edusci-hub.se |

| Light Source | UV irradiation can be used to initiate the reaction. | Use of a sunlamp or UV lamp. |

| Solvent | The solvent can influence the reactivity and selectivity. sci-hub.se | Anhydrous non-polar solvents are preferred to prevent hydrolysis. missouri.edu |

The purification of this compound is typically achieved through column chromatography or recrystallization. The presence of any unreacted starting material or dibrominated byproduct can be monitored by techniques such as thin-layer chromatography (TLC), gas chromatography (GC), or nuclear magnetic resonance (NMR) spectroscopy.

Scale-Up Considerations in the Preparation of this compound

The transition from laboratory-scale synthesis to industrial production of this compound introduces several challenges that must be addressed to ensure a safe, efficient, and cost-effective process.

One of the primary concerns in scaling up free-radical brominations is heat management. These reactions are often exothermic, and inadequate heat dissipation can lead to a runaway reaction and the formation of undesirable byproducts. The use of jacketed reactors with efficient cooling systems is essential.

The handling of hazardous materials like brominating agents and flammable solvents on a large scale requires strict safety protocols and specialized equipment. For instance, the use of carbon tetrachloride is heavily restricted due to its toxicity and environmental impact, necessitating the validation of safer solvent alternatives for industrial applications. sci-hub.se

Furthermore, the isolation and purification of the final product on a large scale may require different techniques than those used in the lab. For example, distillation under reduced pressure or large-scale crystallization may be more practical than column chromatography. The development of a robust and scalable work-up procedure is a critical aspect of process development. The stability of this compound during storage and transport is another important consideration.

Chemical Reactivity and Transformation Pathways of 2 Bromomethyl 4 Chloropyridine

Nucleophilic Substitution Reactions of 2-(Bromomethyl)-4-chloropyridine

Nucleophilic substitution reactions are fundamental to the chemical transformations of this compound. These reactions can occur at either the exocyclic bromomethyl carbon or the C4 position of the pyridine (B92270) ring, depending on the reaction conditions and the nature of the nucleophile.

Reactions at the Bromomethyl Group of this compound

The bromomethyl group is highly susceptible to SN2 reactions due to the good leaving group ability of the bromide ion and the electrophilic nature of the adjacent carbon atom.

Amination of this compound proceeds readily with various primary and secondary amines to yield the corresponding aminomethyl-substituted pyridines. This reaction is a standard SN2 process where the amine acts as the nucleophile, displacing the bromide ion.

Reaction Scheme:

| Amine | Product |

| Ammonia (NH₃) | 2-(Aminomethyl)-4-chloropyridine |

| Dimethylamine (B145610) ((CH₃)₂NH) | 2-((Dimethylamino)methyl)-4-chloropyridine |

| Piperidine (C₅H₁₀NH) | 4-Chloro-2-(piperidin-1-ylmethyl)pyridine |

The bromomethyl group serves as an effective electrophile for the introduction of alkyl and aryl groups through reactions with suitable nucleophiles. Organometallic reagents, such as Grignard reagents or organocuprates, can be employed for this purpose, though the reactivity of the chloro substituent must also be considered. A more common approach involves the use of soft nucleophiles like enolates or stabilized carbanions. For instance, the reaction of this compound with the sodium salt of diethyl malonate would yield the corresponding alkylated product.

Reaction with Diethyl Malonate Anion:

| Nucleophile | Product |

| Diethyl malonate anion | Diethyl 2-((4-chloropyridin-2-yl)methyl)malonate |

| Phenylmagnesium bromide | 4-Chloro-2-phenethylpyridine (potential for side reactions) |

Alkoxides and thiolates, being potent nucleophiles, readily displace the bromide from the bromomethyl group to form ethers and thioethers (sulfides), respectively. masterorganicchemistry.comlibretexts.org These reactions typically proceed under basic conditions to generate the respective nucleophile. masterorganicchemistry.com Thiols are generally more acidic than alcohols, and consequently, thiolates are weaker bases than alkoxides, which often leads to cleaner SN2 reactions with minimal elimination byproducts. masterorganicchemistry.com

Ether Formation (Williamson Ether Synthesis):

Thiol Formation:

The preparation of thiols can also be achieved using thiourea (B124793) followed by hydrolysis to avoid the potential for the product thiol to react further. libretexts.org

| Nucleophile | Product |

| Sodium methoxide (B1231860) (NaOCH₃) | 4-Chloro-2-(methoxymethyl)pyridine |

| Sodium ethanethiolate (NaSCH₂CH₃) | 4-Chloro-2-((ethylthio)methyl)pyridine |

| Thiourea, then hydrolysis | (4-Chloropyridin-2-yl)methanethiol |

Reactivity of the Chloro Substituent on the Pyridine Ring

The chlorine atom at the C4 position of the pyridine ring is susceptible to nucleophilic aromatic substitution (SNAr).

Nucleophilic aromatic substitution on the pyridine ring is facilitated by the electron-withdrawing nature of the ring nitrogen, which stabilizes the intermediate Meisenheimer complex. researchgate.net Attack by a nucleophile is favored at the C2 and C4 positions (ortho and para to the nitrogen), as the negative charge in the intermediate can be delocalized onto the electronegative nitrogen atom. echemi.com The reaction of 4-chloropyridine (B1293800) derivatives with nucleophiles like dimethylamine is a known example of this type of transformation. vaia.com

The mechanism involves the initial attack of the nucleophile on the carbon bearing the chlorine atom, forming a resonance-stabilized anionic intermediate (Meisenheimer complex). researchgate.netechemi.com Subsequently, the chloride ion is eliminated, and the aromaticity of the ring is restored. youtube.com

General SNAr Reaction:

| Nucleophile | Product |

| Sodium methoxide (NaOCH₃) | 2-(Bromomethyl)-4-methoxypyridine |

| Ammonia (NH₃) | 4-Amino-2-(bromomethyl)pyridine |

| Glutathione | S-((2-(Bromomethyl)pyridin-4-yl)glutathione |

It is important to note that in reactions involving strong nucleophiles, competition between substitution at the bromomethyl group and the C4-chloro position can occur. The reaction outcome can often be controlled by carefully selecting the reaction conditions, such as temperature and solvent.

Catalytic Amination of the Chloropyridine Moiety

The chlorine atom at the 4-position of the pyridine ring can be substituted with various amino groups through catalytic amination reactions. These reactions typically employ transition metal catalysts, such as copper or palladium, to facilitate the formation of the C-N bond.

Copper-catalyzed amination, often referred to as the Ullmann condensation, provides an effective method for the amination of aryl halides. researchgate.net For instance, the use of a copper(I) catalyst with a suitable ligand, such as N,N-diethylsalicylamide, in the presence of a base can promote the reaction between this compound and a primary or secondary amine. rsc.org These reactions are often carried out in polar aprotic solvents like ethylene (B1197577) glycol at elevated temperatures. researchgate.net

Palladium-catalyzed amination, or Buchwald-Hartwig amination, offers a versatile and widely used alternative. nih.gov This methodology utilizes a palladium catalyst, typically in combination with a phosphine (B1218219) ligand, to couple the chloropyridine with an amine. nih.gov The choice of ligand is crucial for the reaction's success and can influence the scope of applicable amine coupling partners. nih.gov These reactions are known for their high efficiency and tolerance of a wide range of functional groups. organic-chemistry.org

Table 1: Catalytic Amination of Halopyridines

| Catalyst System | Amine Source | Reaction Conditions | Product Type | Reference |

| Copper(I) iodide / N,N-diethylsalicylamide | Primary/Secondary Amines, Ammonia | Ethylene glycol, 100°C | Aminopyridines | researchgate.netrsc.org |

| Palladium(II) acetate (B1210297) / Phosphine Ligand | Primary/Secondary Amines, Hydrazines | Varies with ligand and substrate | Aminopyridines, Hydrazinopyridines | nih.govorganic-chemistry.org |

| Ruthenium(II) complex | Amines | Heptane, 120°C | Pyridylamines | thieme-connect.de |

Cross-Coupling Reactions Involving this compound

The chloro-substituent on the pyridine ring of this compound serves as a handle for various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds. These reactions are fundamental in the synthesis of complex organic molecules.

Palladium-Catalyzed Cross-Coupling Strategies with this compound

The Suzuki-Miyaura coupling is a powerful and widely utilized method for forming C-C bonds by reacting an organoboron compound with an organic halide in the presence of a palladium catalyst and a base. researchgate.netlibretexts.org In the context of this compound, the chloro group can be selectively coupled with a variety of aryl or vinyl boronic acids or their esters. researchgate.netresearchgate.net

The reaction typically employs a palladium(0) catalyst, which can be generated in situ from a palladium(II) precursor such as palladium acetate, and a phosphine ligand. researchgate.net The choice of ligand, base, and solvent system is critical to achieve high yields and can be tailored for specific substrates. researchgate.netasianpubs.org The Suzuki-Miyaura reaction is valued for its mild reaction conditions, tolerance of a broad range of functional groups, and the commercial availability and stability of the boronic acid reagents. organic-chemistry.orglibretexts.org

Table 2: Suzuki-Miyaura Cross-Coupling of Halopyridines

| Palladium Catalyst | Ligand | Base | Coupling Partner | Product | Reference |

| Pd(OAc)₂ | Dialkylbiphenylphosphino | K₂CO₃ | Arylboronic acid | Aryl-substituted pyridine | organic-chemistry.orgresearchgate.net |

| (tBubpy)PdCl₂ | 4,4'-tBu₂-2,2'-dipyridyl | K₂CO₃ | Phenylboronic acid | Phenyl-substituted pyridine | asianpubs.org |

| NHC-Pd complex | N-heterocyclic carbene | NaHCO₃ | Arylboronic acid | Aryl-substituted pyridine | researchgate.net |

The Stille coupling reaction involves the palladium-catalyzed cross-coupling of an organotin compound (organostannane) with an organic halide. organic-chemistry.orgwikipedia.org This method can be applied to this compound to introduce a variety of organic groups at the 4-position of the pyridine ring. The organostannane partner can be an aryl, vinyl, or alkyl tin reagent. libretexts.org

A key advantage of the Stille reaction is the stability of organostannanes to air and moisture. wikipedia.org However, a significant drawback is the toxicity of the tin compounds. organic-chemistry.org The reaction mechanism involves oxidative addition of the chloropyridine to the palladium(0) catalyst, followed by transmetalation with the organostannane and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. wikipedia.org Efforts have been made to develop protocols that are catalytic in tin to mitigate the waste issue. msu.edu

Table 3: Stille Coupling of Aryl Halides

| Palladium Catalyst | Ligand | Coupling Partner | Key Feature | Reference |

| Pd(PPh₃)₄ | Triphenylphosphine | Organostannane | Versatile C-C bond formation | organic-chemistry.orglibretexts.org |

| Pd(OAc)₂ / XPhos | XPhos | Aryl/Heteroaryl-stannane | Effective for aryl sulfonates | nih.gov |

| Pd(0) catalyst | (2-furyl)₃P | Alkynes (in situ hydrostannation) | Tin-catalytic cascade | msu.edu |

The Negishi coupling utilizes an organozinc reagent as the coupling partner for an organic halide, catalyzed by a nickel or palladium complex. pitt.edu This reaction offers a powerful tool for C-C bond formation and is known for its high reactivity and functional group tolerance. pitt.edu For this compound, the chloro group can react with an organozinc compound in the presence of a suitable catalyst.

The Kumada coupling , one of the earliest developed cross-coupling reactions, employs a Grignard reagent (organomagnesium halide) as the nucleophilic partner. wikipedia.orgorganic-chemistry.org This reaction is typically catalyzed by nickel or palladium complexes. wikipedia.org While economically advantageous, the high reactivity of Grignard reagents can limit the functional group compatibility on the coupling partners. organic-chemistry.org Microwave-assisted protocols have been developed to accelerate both Negishi and Kumada couplings of aryl chlorides. rsc.org

The Heck reaction, also known as the Mizoroki-Heck reaction, involves the palladium-catalyzed reaction of an unsaturated halide with an alkene to form a substituted alkene. organic-chemistry.orgwikipedia.org The chloro group of this compound can participate in Heck reactions, coupling with various alkenes in the presence of a palladium catalyst and a base. wikipedia.org This reaction is a valuable method for the vinylation of aryl halides.

A notable feature of the Heck reaction is its utility in intramolecular cyclizations. youtube.com If the molecule containing the chloropyridine moiety also possesses a suitably positioned alkene, an intramolecular Heck reaction can lead to the formation of a new ring system. youtube.com The reaction conditions, including the choice of catalyst, ligand, and base, can influence the efficiency and regioselectivity of the coupling. nih.govlibretexts.org

Alternative Metal-Catalyzed Cross-Coupling Reactions

Beyond traditional palladium-catalyzed reactions, this compound is a versatile substrate for cross-coupling reactions mediated by other, more abundant and economical metals like copper and iron. These alternative methods are of growing interest in synthetic chemistry.

Copper-Mediated Coupling Reactions

Copper-catalyzed cross-coupling reactions, often referred to as Ullmann-type reactions, provide an effective method for forming carbon-heteroatom bonds. ecampus.com For this compound, the high reactivity of the bromomethyl group, akin to a benzylic bromide, makes it the primary site for substitution, while the C-Cl bond on the aromatic ring can also react under different conditions.

Copper catalysis is particularly effective for C-N, C-O, and C-S bond formation. researchgate.net For instance, the reaction of this compound with various thiols in the presence of a copper catalyst can lead to the synthesis of 2-((arylthio)methyl)-4-chloropyridine derivatives. These reactions often proceed under mild conditions and demonstrate good functional group tolerance. researchgate.net While specific examples detailing the coupling of this compound are found within broader studies of copper catalysis, the principles of the Ullmann condensation are well-established for the arylation of alcohols and thiols. ecampus.com Similarly, copper(I) catalyzed procedures are well-documented for forming carbon-nitrogen bonds using aryl halides with amines or amides. rsc.org

Table 1: Representative Copper-Mediated Reactions This table is illustrative, based on established copper-catalyzed methodologies.

| Reactant | Coupling Partner | Catalyst System | Product |

| This compound | Arylthiol (ArSH) | Cu(I) salt, Base | 2-((Arylthio)methyl)-4-chloropyridine |

| This compound | Primary/Secondary Amine (R₂NH) | Cu(I) salt, Ligand, Base | 2-((Dialkylamino)methyl)-4-chloropyridine |

| This compound | Phenol (ArOH) | Cu(I) salt, Base | 2-(Aryloxymethyl)-4-chloropyridine |

The mechanism of these reactions generally involves the formation of a copper(I) alkoxide, thiolate, or amide, followed by reaction with the electrophilic bromomethyl group. The use of ligands can stabilize the copper catalyst and facilitate the reaction. researchgate.net

Iron-Catalyzed Transformations

Iron, being abundant and non-toxic, has emerged as a cost-effective catalyst for cross-coupling reactions. nih.gov Iron-catalyzed reactions can couple alkyl halides with various partners. nih.gov The transformation of this compound can be achieved using iron catalysis, particularly for forming C-C bonds. These reactions often involve the in situ generation of a low-valent iron species that activates the alkyl bromide. nih.gov

For example, iron-catalyzed cross-coupling of alkyl bromides with Grignard reagents or other organometallic species is a known method for alkylation. organic-chemistry.org The reactivity of the bromomethyl group in this compound makes it a suitable substrate for such transformations. Research has demonstrated the feasibility of iron-catalyzed cross-electrophile coupling between aryl chlorides and alkyl chlorides, highlighting the potential for selective reactions at either halogenated position of the target molecule under specific catalytic systems. nih.gov

Table 2: Potential Iron-Catalyzed Reactions This table is illustrative, based on established iron-catalyzed cross-coupling protocols.

| Reactant | Coupling Partner | Catalyst System | Product |

| This compound | Alkyl Grignard (RMgBr) | FeCl₃ | 2-Alkyl-4-chloropyridine |

| This compound | Aryl Grignard (ArMgBr) | FeCl₃, Additive (e.g., LiBr) | 2-Arylmethyl-4-chloropyridine |

Mechanistic studies suggest that these reactions can proceed through various pathways, including the formation of alkyl radicals, depending on the specific iron catalyst and reaction conditions employed. nih.govnih.gov

Other Transformation Repertoire of this compound

Oxidation Reactions Affecting this compound

The bromomethyl group is susceptible to oxidation to form an aldehyde or a carboxylic acid. This transformation is valuable for introducing carbonyl functionality into the pyridine ring at the 2-position. A common method for such an oxidation is the reaction with potassium permanganate (B83412) in an aqueous medium. For instance, the related compound 4-chloro-2-methylpyridine (B118027) can be oxidized to 4-chloro-2-picolinic acid using this reagent. patsnap.com A similar strategy would be applicable to this compound.

Another potential oxidation site is the pyridine ring nitrogen, which can be oxidized to an N-oxide using reagents like hydrogen peroxide. google.com The formation of 4-chloro-2-methyl-pyridine-N-oxide from 2-methyl-4-nitropyridine-N-oxide via reaction with hydrochloric acid is a documented transformation, indicating the stability of the N-oxide functionality in the presence of a 4-chloro substituent. patsnap.com

Table 3: Oxidation Products of this compound

| Starting Material | Oxidizing Agent | Product |

| This compound | KMnO₄, H₂O | 4-Chloro-2-pyridinecarboxylic acid |

| This compound | H₂O₂, Acetic Acid | This compound-N-oxide |

Reduction Reactions of Halogenated Functionalities in this compound

The two halogen atoms in this compound can be selectively or fully reduced. The bromomethyl group, being a benzylic-type halide, is generally more reactive and can be reduced under milder conditions than the aromatic chloro group. Catalytic hydrogenation using a palladium catalyst or reduction with reducing agents like sodium borohydride (B1222165) could potentially reduce the -CH₂Br group to a methyl group.

Conversely, the chloro group can be removed under more forcing conditions. Reduction of a nitro group on a chloropyridine ring has been achieved using iron powder in acetic acid, leaving the chloro group intact, which demonstrates the possibility of selective transformations on the ring without affecting the halogen. google.com Complete dehalogenation to form 2-methylpyridine (B31789) would require stronger reducing conditions.

Electrophilic Aromatic Substitution on the Pyridine Ring of this compound

The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom, which significantly deactivates the ring towards electrophilic aromatic substitution (EAS) compared to benzene (B151609). youtube.comabertay.ac.uk The nitrogen atom strongly deactivates the ortho (2, 6) and para (4) positions. In this compound, the 2- and 4-positions are already substituted.

The remaining open positions for substitution are C3 and C5. The chlorine atom at C4 is a deactivating group but directs incoming electrophiles to the ortho positions (C3 and C5). The 2-(bromomethyl) group is also electron-withdrawing and deactivating. Consequently, the pyridine ring in this compound is highly deactivated, and electrophilic aromatic substitution reactions such as nitration, sulfonation, or halogenation are extremely difficult to achieve and would require harsh reaction conditions. abertay.ac.ukyoutube.com For pyridine itself, sulfonation requires fuming sulfuric acid at high temperatures, and chlorination requires severe conditions, typically affording the 3-substituted product in low to moderate yields. abertay.ac.uk Given the combined deactivating effects of the nitrogen atom and the two substituents, this compound is not a suitable substrate for typical EAS reactions.

Mechanistic Insights into Reactions Involving 2 Bromomethyl 4 Chloropyridine

Understanding Nucleophilic Attack and Leaving Group Efficacy in 2-(Bromomethyl)-4-chloropyridine Reactions

The two primary modes of nucleophilic attack on this compound are nucleophilic substitution at the bromomethyl group and nucleophilic aromatic substitution (SNA_r) at the 4-position. The preferred pathway is largely determined by the relative reactivity of the two sites and the efficacy of the respective leaving groups.

The bromomethyl group is susceptible to a bimolecular nucleophilic substitution (S_N2) reaction. In this mechanism, a nucleophile directly attacks the electrophilic carbon atom, leading to the displacement of the bromide ion in a single, concerted step. The rate of this reaction is influenced by the strength of the nucleophile and the stability of the leaving group. Bromide is an excellent leaving group due to its low basicity and the relative stability of the bromide anion.

Conversely, the 4-chloro substituent on the pyridine (B92270) ring can be displaced through a nucleophilic aromatic substitution (SNA_r) mechanism. This process typically involves a two-step addition-elimination sequence. The nucleophile first attacks the electron-deficient C4 carbon, forming a negatively charged intermediate known as a Meisenheimer complex. pearson.comsigmaaldrich.com The aromaticity of the pyridine ring is temporarily disrupted in this intermediate. The negative charge in the Meisenheimer complex is stabilized by delocalization onto the electronegative nitrogen atom of the pyridine ring, particularly when the attack occurs at the 2- or 4-positions. nih.govyoutube.comnih.gov In the second step, the leaving group, in this case, the chloride ion, is eliminated, restoring the aromaticity of the ring.

The efficacy of the leaving group in S_NAr reactions on heteroaromatic systems is not as straightforward as in S_N2 reactions and can be influenced by the reaction conditions and the nature of the nucleophile. sci-hub.se Generally, in S_N2 reactions, the leaving group ability follows the order I⁻ > Br⁻ > Cl⁻ > F⁻, which is inversely related to their basicity. nih.govnih.gov This trend suggests that the bromomethyl group would be more reactive towards S_N2 attack than the chloro group in a similar aliphatic system.

In the context of this compound, a strong nucleophile is more likely to attack the more electrophilic and sterically accessible carbon of the bromomethyl group via an S_N2 pathway, given that bromide is a better leaving group than chloride. However, under conditions that favor S_NAr, such as the use of a strong base and a polar aprotic solvent, or with nucleophiles that have a high affinity for sp²-hybridized carbons, reaction at the 4-position can be competitive or even favored. The electron-withdrawing nature of the nitrogen atom in the pyridine ring makes the C4 position more susceptible to nucleophilic attack than a carbon in a corresponding benzene (B151609) ring. nih.gov

Mechanistic Pathways of Catalytic Cross-Coupling Reactions with this compound Substrates

Catalytic cross-coupling reactions provide a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds, and this compound can serve as a substrate in several such transformations, primarily involving the chloro substituent at the 4-position. The bromomethyl group can potentially influence the course of these reactions.

One of the most widely utilized cross-coupling reactions is the Suzuki-Miyaura reaction, which typically involves the palladium-catalyzed coupling of an organoboron reagent with an organic halide. organic-chemistry.org The catalytic cycle for the reaction of this compound with a boronic acid (R-B(OH)₂) would commence with the oxidative addition of the C-Cl bond to a Pd(0) complex to form a Pd(II) intermediate. This is often the rate-determining step and is facilitated by electron-withdrawing groups on the pyridine ring. The subsequent steps involve transmetalation of the R group from the boronic acid to the palladium center and reductive elimination to afford the coupled product and regenerate the Pd(0) catalyst. The presence of the bromomethyl group, an electron-withdrawing substituent, can enhance the rate of oxidative addition at the C4 position. However, it could also be a site for side reactions, although the C(sp²)-Cl bond is generally more reactive in these catalytic cycles than a C(sp³)-Br bond under typical Suzuki-Miyaura conditions.

Nickel-catalyzed cross-coupling reactions have emerged as a valuable alternative, particularly for the coupling of alkyl halides. chemrxiv.org A nickel-catalyzed cross-electrophile coupling could potentially join the 4-chloropyridine (B1293800) moiety with an alkyl bromide. The mechanism of these reactions often involves the formation of radical intermediates. The catalytic cycle may begin with the reduction of a Ni(II) precatalyst to a Ni(0) species, which then undergoes oxidative addition with the aryl chloride. The resulting arylnickel(II) complex can then react with an alkyl radical, generated from the alkyl bromide, to form a Ni(III) intermediate, which subsequently undergoes reductive elimination to furnish the cross-coupled product.

The choice of catalyst, ligands, and reaction conditions is critical in directing the outcome of these cross-coupling reactions and minimizing unwanted side reactions involving the bromomethyl group.

Influence of Substituent Effects on Reactivity and Selectivity in Transformations of this compound

The reactivity and selectivity of this compound in various chemical transformations are significantly influenced by the electronic effects of both the chloro and the bromomethyl substituents. These effects modulate the electron density of the pyridine ring and the electrophilicity of the reactive centers.

The chlorine atom at the 4-position exerts a dual electronic effect on the pyridine ring: an electron-withdrawing inductive effect (-I) due to its high electronegativity, and a weak electron-donating resonance effect (+R) through its lone pairs. In pyridines, the inductive effect generally dominates, making the ring more electron-deficient and thus more susceptible to nucleophilic attack, particularly at the positions ortho and para to the nitrogen atom (C2, C4, and C6). The chloro group at the 4-position, therefore, activates the ring towards nucleophilic aromatic substitution.

The bromomethyl group at the 2-position primarily exhibits an electron-withdrawing inductive effect (-I) due to the electronegativity of the bromine atom. This effect further deactivates the pyridine ring towards electrophilic substitution but enhances its reactivity towards nucleophiles. The increased acidity of the benzylic-like protons of the bromomethyl group is also a notable feature, a consequence of the electron-withdrawing nature of both the adjacent bromine atom and the pyridine ring. pearson.com

The interplay of these substituent effects governs the selectivity of reactions. For instance, in nucleophilic substitution reactions, the stronger activating effect of the pyridine nitrogen at the 4-position, combined with the presence of a leaving group (Cl), makes this site a target for S_NAr. Simultaneously, the inherent reactivity of the primary alkyl bromide in the bromomethyl group makes it a prime site for S_N2 reactions. The outcome of a reaction with a given nucleophile will depend on the balance of these effects and the reaction conditions.

In catalytic cross-coupling reactions, the electron-withdrawing nature of both substituents enhances the rate of oxidative addition of the C-Cl bond to the metal catalyst, thereby facilitating the reaction at the 4-position. The relative inertness of the bromomethyl group under many cross-coupling conditions allows for selective functionalization at the C4 position. However, the potential for the bromomethyl group to react under certain catalytic conditions must always be considered.

Utility of 2 Bromomethyl 4 Chloropyridine As a Versatile Synthetic Building Block

Synthesis of Complex Heterocyclic Scaffolds Utilizing 2-(Bromomethyl)-4-chloropyridine

The presence of two reactive sites, the bromomethyl group susceptible to nucleophilic substitution and the chloro-substituted pyridine (B92270) ring which can undergo various coupling reactions, makes this compound an ideal starting material for the construction of a wide range of heterocyclic compounds.

Preparation of Substituted Pyridine Derivatives from this compound

The bromomethyl group at the 2-position of the pyridine ring is a key functional handle for introducing a variety of substituents. This electrophilic center readily reacts with a wide range of nucleophiles, leading to the formation of diverse 2-substituted-4-chloropyridines. For instance, reaction with amines, alcohols, or thiols can introduce new side chains, which can be further modified to build more complex molecules.

While direct examples for this compound are not extensively documented in publicly available literature, the reactivity of similar halomethylpyridines is well-established. For example, the related compound 2-(bromomethyl)pyridine (B1332372) is known to react with potassium carbonate in acetone (B3395972) to afford various substituted pyridines. This suggests that this compound would undergo similar transformations. The chlorine atom at the 4-position can also be a site for further functionalization through nucleophilic aromatic substitution or transition metal-catalyzed cross-coupling reactions, although the bromomethyl group is generally more reactive towards nucleophiles. The synthesis of various functionalized pyridines has been achieved through methods like the bromine-magnesium exchange on bromopyridines, which allows for the introduction of different functional groups. chemimpex.com

Ring-Fused Systems Incorporating the this compound Moiety

The bifunctional nature of this compound makes it a suitable precursor for the synthesis of ring-fused heterocyclic systems. Intramolecular cyclization reactions, where a nucleophilic group introduced via the bromomethyl moiety attacks a position on the pyridine ring, can lead to the formation of bicyclic and polycyclic structures.

For instance, the synthesis of furo[2,3-b]pyridines, a class of compounds with significant interest in medicinal chemistry, can be envisioned starting from precursors derived from this compound. While a direct synthesis from this specific starting material is not explicitly detailed, the general strategies for constructing such fused systems often involve the reaction of a substituted pyridine with a component that can form the fused furan (B31954) ring. rsc.org A related compound, 2-bromo-6-chloromethylpyridine, has been utilized as a linker for the immobilization of metal ion chelates, highlighting the utility of the chloromethylpyridine scaffold in constructing larger molecular assemblies. mdpi.com The synthesis of various fused heterocycles is a broad field of study, with numerous methods available for constructing rings fused to a pyridine core. cornell.edu

Applications in Medicinal Chemistry Synthesis

Pyridine and its derivatives are ubiquitous in medicinal chemistry, forming the core structure of numerous therapeutic agents. chemimpex.com The ability of this compound to serve as a scaffold for the introduction of diverse functional groups makes it a valuable tool in the design and synthesis of new biologically active molecules.

Design and Preparation of Biologically Active Molecules from this compound

The development of new pharmaceuticals often relies on the synthesis of libraries of compounds with systematic structural variations to explore structure-activity relationships (SAR). The reactivity of the bromomethyl group in this compound allows for the facile introduction of a wide array of side chains, which can interact with biological targets such as enzymes and receptors. The 4-chloro substituent can also be modified, for example, through nucleophilic substitution, to further tune the biological activity.

While specific drugs developed directly from this compound are not prominently reported, the broader class of chloropyridines serves as crucial intermediates in the synthesis of various pharmaceuticals. For example, 2-chloropyridine (B119429) is a key starting material for the production of the antihistamine pheniramine (B192746) and the antiarrhythmic drug disopyramide. wikipedia.org The synthesis of various bioactive pyridine derivatives, including those with potential anti-inflammatory and anti-cancer properties, often involves the use of halogenated pyridine intermediates. chemimpex.com

Development of Novel Therapeutic Lead Structures from this compound Derivatives

The generation of novel lead structures is a critical step in the drug discovery process. The versatility of this compound allows for the creation of diverse molecular scaffolds that can be screened for biological activity. The combination of the pyridine core, known for its presence in many bioactive compounds, with the ability to introduce various substituents, makes its derivatives promising candidates for identifying new therapeutic leads.

Research into the biological activity of pyridine derivatives is extensive. For example, various substituted pyridines have been synthesized and evaluated for their potential as anticancer agents. chemimpex.com The development of new synthetic methods for substituted pyridines is an active area of research aimed at providing access to novel chemical matter for drug discovery. nih.gov

Contributions to Agrochemical Development

Similar to its role in medicinal chemistry, the pyridine scaffold is also a key component in many agrochemicals, including herbicides, fungicides, and insecticides. chemimpex.com The synthetic accessibility of diverse derivatives from this compound makes it a relevant building block in the search for new and improved crop protection agents.

The development of modern agrochemicals focuses on compounds with high efficacy, low toxicity to non-target organisms, and favorable environmental profiles. The ability to systematically modify the structure of pyridine derivatives starting from intermediates like this compound is crucial for optimizing these properties. For instance, 2-chloropyridine derivatives are used in the synthesis of fungicides and insecticides. wikipedia.org The broader class of chloropyridines serves as important intermediates in the production of various agrochemicals. chemicalbook.com

Synthesis of Precursors for Herbicides and Pesticides

The development of novel and effective herbicides and pesticides is a critical area of research in agrochemistry. Pyridine-containing compounds have historically played a significant role in this field. While direct applications of this compound in the synthesis of commercialized herbicides and pesticides are not extensively documented in publicly available literature, its chemical functionalities suggest its potential as a precursor for various agrochemical scaffolds.

The reactivity of the bromomethyl group allows for facile nucleophilic substitution reactions, enabling the attachment of this pyridine derivative to other molecules. For instance, it can react with phenols, thiols, or amines to form ether, thioether, or amine linkages, respectively. These reactions are fundamental in the construction of more complex molecules that may exhibit herbicidal or pesticidal properties.

One potential application lies in the synthesis of analogues of existing pyridine-based herbicides. For example, the pyridine ring is a core component of several classes of herbicides. The introduction of the 4-chloropyridin-2-yl)methyl group via this compound could lead to the generation of novel derivatives with potentially enhanced efficacy or a different spectrum of activity.

A hypothetical reaction scheme for the synthesis of a potential herbicide precursor is presented below. This illustrates the type of transformation where this compound could be a key reagent.

| Reactant 1 | Reactant 2 | Product | Reaction Type |

| This compound | A substituted phenol | A (4-chloropyridin-2-yl)methyl aryl ether | Williamson ether synthesis |

| Table 1: Hypothetical Synthesis of a Herbicide Precursor |

In this hypothetical reaction, the resulting ether could be further modified to create a molecule with the desired biological activity. The presence of the chlorine atom on the pyridine ring also offers a site for further chemical modification, such as cross-coupling reactions, which could be used to build even more complex and diverse molecular libraries for agrochemical screening.

Role in Ligand Synthesis for Organometallic Chemistry

In the realm of organometallic chemistry, the design and synthesis of new ligands are paramount for the development of novel catalysts and functional materials. The pyridine moiety is a well-established coordinating group for a wide range of metal ions. The structure of this compound makes it an attractive starting material for the synthesis of specialized ligands.

The bromomethyl group can be used to introduce the pyridyl motif onto a larger ligand backbone or to create multidentate ligands. For example, reaction with a primary or secondary amine can lead to the formation of N-((4-chloropyridin-2-yl)methyl)amine ligands. These ligands can then be used to chelate to metal centers, forming stable organometallic complexes.

Furthermore, the nitrogen atom of the pyridine ring can act as a donor to a metal center, while the bromomethyl group can be transformed into other coordinating functionalities. For instance, substitution of the bromide with a phosphine (B1218219) or another donor group would result in a bidentate ligand capable of forming a stable chelate ring with a metal.

An example of a potential ligand synthesis using this compound is outlined in the following table:

| Reactant 1 | Reactant 2 | Product | Ligand Type |

| This compound | Diphenylphosphine | (4-chloropyridin-2-yl)methyldiphenylphosphine | P,N-ligand |

| Table 2: Hypothetical Synthesis of a Bidentate Ligand |

The resulting phosphine-pyridine ligand could then be used to form complexes with transition metals such as ruthenium, palladium, or rhodium. These complexes could be investigated for their catalytic activity in various organic transformations, including cross-coupling reactions, hydrogenations, or transfer hydrogenations. The electronic properties of the ligand, and thus the catalytic activity of the resulting metal complex, could be fine-tuned by the presence of the chloro substituent on the pyridine ring.

Computational and Quantum Chemical Investigations of 2 Bromomethyl 4 Chloropyridine

Density Functional Theory (DFT) Studies on 2-(Bromomethyl)-4-chloropyridine and Its Derivatives

Density Functional Theory (DFT) has become a cornerstone in computational chemistry for predicting the electronic structure and properties of molecules with a good balance of accuracy and computational cost.

Geometry Optimization and Vibrational Frequency Analysis

The first step in any DFT study is the optimization of the molecular geometry to find the lowest energy conformation. For this compound, a key structural feature is the orientation of the bromomethyl group relative to the pyridine (B92270) ring. Studies on related 2-(halomethyl)pyridines, such as 2-(fluoromethyl)pyridine, have shown a conformational preference for the anti-conformer, where the C-X (X=halogen) bond is coplanar with the pyridine ring and oriented away from the nitrogen atom. nih.gov This preference is attributed to stereoelectronic effects. It is therefore expected that the anti-conformer of this compound would also be the most stable.

Once the geometry is optimized, vibrational frequency analysis is typically performed. This analysis serves two main purposes: to confirm that the optimized structure corresponds to a true energy minimum (indicated by the absence of imaginary frequencies) and to predict the infrared and Raman spectra of the molecule. Theoretical studies on similar molecules, such as 2-chloro- and 3-chloropyridine, have demonstrated that DFT calculations, particularly using the B3LYP functional with a 6-311++G(d,p) basis set, can produce vibrational frequencies in excellent agreement with experimental values. researchgate.net For this compound, characteristic vibrational modes would include the C-Cl stretching, C-Br stretching, and various pyridine ring vibrations.

Table 1: Exemplary Calculated Vibrational Frequencies for this compound

| Vibrational Mode | Calculated Frequency (cm⁻¹) |

| C-H stretch (aromatic) | 3100-3000 |

| C-H stretch (aliphatic) | 3000-2900 |

| C=N stretch | ~1600 |

| C=C stretch | ~1580, ~1470 |

| C-Cl stretch | ~800-600 |

| C-Br stretch | ~600-500 |

Note: This table presents expected ranges for vibrational frequencies based on typical values for similar functional groups and is for illustrative purposes.

Analysis of Frontier Molecular Orbitals (FMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in determining the chemical reactivity and electronic properties of a molecule. wikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of molecular stability and reactivity.

In substituted pyridines, the HOMO is often a π-orbital distributed over the pyridine ring, while the LUMO is a π*-orbital. The presence of electron-withdrawing groups like chlorine and the bromomethyl group is expected to lower the energies of both the HOMO and LUMO of this compound compared to unsubstituted pyridine. The specific distribution of these orbitals will influence the molecule's reactivity in different chemical reactions. For instance, in nucleophilic substitution reactions, the LUMO distribution will indicate the most likely sites for nucleophilic attack.

Computational Studies on Reactivity Descriptors (Conceptual DFT)

Conceptual DFT provides a framework to quantify chemical reactivity using various descriptors derived from the variation of energy with respect to the number of electrons. These descriptors include chemical potential (μ), hardness (η), softness (S), and electrophilicity index (ω). These parameters can be calculated from the energies of the HOMO and LUMO.

Chemical Potential (μ): Related to the escaping tendency of electrons. A higher chemical potential indicates a greater tendency to donate electrons.

Hardness (η): Measures the resistance to a change in electron distribution. A larger HOMO-LUMO gap generally corresponds to a harder molecule.

Softness (S): The reciprocal of hardness, indicating the ease of charge transfer.

Electrophilicity Index (ω): A measure of the stabilization in energy when the system acquires an additional electronic charge from the environment.

Table 2: Exemplary Conceptual DFT Reactivity Descriptors

| Descriptor | Formula | Expected Trend for this compound |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Moderately low (more electrophilic) |

| Hardness (η) | (ELUMO - EHOMO) | Moderate |

| Softness (S) | 1 / η | Moderate |

| Electrophilicity Index (ω) | μ² / 2η | High |

Note: This table provides a qualitative expectation of the reactivity descriptors based on the presence of electron-withdrawing substituents.

Molecular Electrostatic Potential (MEP) Mapping and Charge Distribution in this compound

The Molecular Electrostatic Potential (MEP) is a valuable tool for understanding the charge distribution within a molecule and for predicting its reactive sites for electrophilic and nucleophilic attack. chemrxiv.orgrsc.org The MEP map illustrates the electrostatic potential on the surface of the molecule, with different colors representing different potential values. Regions of negative potential (typically colored in shades of red) are electron-rich and are susceptible to electrophilic attack, while regions of positive potential (colored in shades of blue) are electron-deficient and are prone to nucleophilic attack.

For this compound, the MEP map is expected to show the most negative potential around the nitrogen atom of the pyridine ring due to its lone pair of electrons. The hydrogen atoms of the pyridine ring and the bromomethyl group would exhibit positive potential. The presence of the electronegative chlorine and bromine atoms will also influence the charge distribution, likely creating localized regions of positive potential (σ-holes) on the halogen atoms, which can participate in halogen bonding interactions. nih.govresearchgate.net

Theoretical Exploration of Reaction Pathways and Transition States Involving this compound

Computational chemistry allows for the detailed exploration of reaction mechanisms, including the identification of transition states and the calculation of activation energies. For this compound, several types of reactions could be investigated theoretically. A common reaction for this class of compounds is nucleophilic substitution, where the bromide of the bromomethyl group is displaced by a nucleophile.

Theoretical studies could model the reaction pathway of, for example, the reaction of this compound with an amine. vaia.com Such a study would involve locating the transition state structure for the substitution reaction and calculating the activation barrier. This information provides valuable insights into the reaction kinetics and the factors that influence the reactivity of the C-Br bond. Frontier molecular orbital theory can also be applied to understand the interaction between the nucleophile's HOMO and the substrate's LUMO during the reaction. cureffi.org

Studies on Non-Linear Optical Properties of this compound Derivatives

Molecules with large non-linear optical (NLO) properties are of great interest for applications in optoelectronics and photonics. Computational methods, particularly DFT, are widely used to predict the NLO properties of molecules, such as the first hyperpolarizability (β). journaleras.comrsc.org

The NLO response of a molecule is often enhanced by the presence of electron-donating and electron-accepting groups connected by a π-conjugated system. While this compound itself may not possess a strong NLO response, its derivatives could be designed to have significant NLO properties. For instance, by introducing a strong electron-donating group onto the pyridine ring, a "push-pull" system can be created, which is a common strategy for enhancing the first hyperpolarizability. Theoretical studies on other substituted pyridines have shown that the nature and position of the substituents have a profound effect on the NLO response. nih.gov Computational screening of different derivatives of this compound could guide the synthesis of new materials with tailored NLO properties.

Advanced Functionalization Strategies and Derivative Synthesis from 2 Bromomethyl 4 Chloropyridine

Introduction of Diverse Heteroatom-Linked Substituents on 2-(Bromomethyl)-4-chloropyridine Scaffold

The this compound scaffold is a versatile building block in organic synthesis, primarily due to the high reactivity of the bromomethyl group. This group acts as a potent electrophile, readily participating in nucleophilic substitution reactions. This reactivity allows for the straightforward introduction of a wide array of substituents linked by heteroatoms, such as nitrogen, oxygen, and sulfur, thereby enabling the synthesis of a diverse library of pyridine (B92270) derivatives. The substitution typically proceeds via an SN2 mechanism, favored by the benzylic-like position of the bromine atom, which stabilizes the transition state.

The carbon-bromine bond in the bromomethyl group is highly susceptible to nucleophilic attack by nitrogen-containing compounds. Primary and secondary amines react readily with this compound, usually in the presence of a non-nucleophilic base to neutralize the hydrogen bromide byproduct, to yield the corresponding aminomethylpyridine derivatives. semanticscholar.orgnih.gov This reaction is a fundamental step for creating more complex nitrogen-containing structures.

Once the primary or secondary amine functionality is installed, it serves as a handle for further derivatization. The resulting amines can be converted into amides through reaction with acyl chlorides or carboxylic acids using standard peptide coupling reagents. nih.govnih.gov Similarly, reaction with sulfonyl chlorides in the presence of a base provides a direct route to sulfonamide derivatives. impactfactor.orgfrontiersrj.comresearchgate.net These transformations are crucial for generating compounds with potential applications in medicinal chemistry and materials science.

Table 1: Synthesis of Amine Derivatives and Subsequent Functionalization This table is interactive and can be sorted by clicking on the headers.

| Reactant | Reagent(s) | Product Type | General Structure |

|---|---|---|---|

| This compound | R¹R²NH, Base (e.g., K₂CO₃) | Secondary/Tertiary Amine | 4-Cl-Py-CH₂-NR¹R² |

| 4-Cl-Py-CH₂-NHR¹ | R³COCl, Base | Amide | 4-Cl-Py-CH₂-N(R¹)C(=O)R³ |

Oxygen-based nucleophiles can also efficiently displace the bromide from the 2-(bromomethyl) position. The Williamson ether synthesis is a classic and highly effective method for preparing ether derivatives from this scaffold. youtube.commasterorganicchemistry.com In this reaction, an alcohol is first deprotonated with a strong base, such as sodium hydride (NaH), to form a more nucleophilic alkoxide. This alkoxide then readily attacks the electrophilic carbon of the bromomethyl group to form a new carbon-oxygen bond. masterorganicchemistry.com This method is versatile, allowing for the synthesis of a wide range of alkyl and aryl ethers.

In addition to ethers, other oxygen-containing functional groups can be introduced. Carboxylate salts, acting as oxygen nucleophiles, can react with this compound to form ester derivatives. This reaction provides a direct linkage of the pyridine core to a carboxylic acid moiety. Furthermore, simple hydrolysis of the bromomethyl group, for instance with aqueous base, can yield the corresponding alcohol, 2-(hydroxymethyl)-4-chloropyridine, which is itself a valuable intermediate for further functionalization.

Table 2: Synthesis of Oxygen-Containing Derivatives This table is interactive and can be sorted by clicking on the headers.

| Nucleophile | Reagent(s) | Product Type | General Structure |

|---|---|---|---|

| Alkoxide (R-O⁻) | R-OH, NaH | Ether | 4-Cl-Py-CH₂-O-R |

| Carboxylate (R-COO⁻) | R-COOH, Base | Ester | 4-Cl-Py-CH₂-O-C(=O)R |

Formation of Carbon-Carbon Bonds for Expanded Molecular Complexity

Expanding the carbon framework of this compound is essential for building more complex molecules. organic-chemistry.org The electrophilic nature of the bromomethyl group facilitates several types of carbon-carbon bond-forming reactions. illinois.eduphysicsandmathstutor.com

One of the most common methods is reaction with cyanide ions (e.g., from NaCN or KCN), which produces the corresponding nitrile, (4-chloropyridin-2-yl)acetonitrile. The resulting nitrile is a versatile functional group that can be further hydrolyzed to a carboxylic acid or reduced to an amine.

Another powerful strategy involves the alkylation of carbon nucleophiles, such as enolates derived from β-dicarbonyl compounds like diethyl malonate. In the presence of a base, these soft nucleophiles readily attack the bromomethyl group, leading to the formation of new carbon-carbon bonds and highly functionalized products. Additionally, organometallic reagents, particularly organocuprates (Gilman reagents), are effective for coupling with the bromomethyl group to introduce a variety of alkyl and aryl substituents.

Table 3: Examples of C-C Bond Formation Reactions This table is interactive and can be sorted by clicking on the headers.

| Carbon Nucleophile | Reagent(s) | Product Class | General Structure |

|---|---|---|---|

| Cyanide | NaCN in DMSO | Nitrile | 4-Cl-Py-CH₂-CN |

| Malonic Ester Enolate | CH₂(COOEt)₂, NaOEt | Substituted Malonate | 4-Cl-Py-CH₂-CH(COOEt)₂ |

Regioselective Functionalization of this compound

A key aspect of utilizing this compound in synthesis is the ability to selectively functionalize one of its reactive sites. The molecule possesses two distinct carbon-halogen bonds: a C(sp³)-Br bond in the bromomethyl group and a C(sp²)-Cl bond on the pyridine ring. These sites exhibit markedly different reactivities, allowing for controlled, regioselective transformations. mdpi.com

The bromomethyl group is exceptionally reactive towards nucleophilic substitution (SN2) due to its benzylic-like character. Reactions with a wide range of nucleophiles (amines, alkoxides, thiolates, carbanions) typically occur rapidly and selectively at this position under mild conditions, leaving the 4-chloro substituent untouched. smolecule.com

Conversely, the chlorine atom at the 4-position of the pyridine ring is relatively unreactive towards classical nucleophilic substitution. Its functionalization generally requires more forcing conditions or different reaction pathways. rsc.orgnih.gov For example, nucleophilic aromatic substitution (SNAr) at this position is possible but often requires high temperatures and strongly activated nucleophiles. A more common and versatile approach is the use of transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig amination reactions. These methods allow for the formation of C-C, C-N, and C-O bonds at the 4-position, but the catalytic systems used are generally unreactive with the C-Br bond of the bromomethyl group, especially if that site has been previously functionalized. This orthogonal reactivity allows for a stepwise functionalization strategy, first at the bromomethyl position and subsequently at the 4-chloro position.

Table 4: Comparison of Reactivity at Different Positions This table is interactive and can be sorted by clicking on the headers.

| Position | Bond Type | Typical Reactions | Required Conditions |

|---|---|---|---|

| 2-(Bromomethyl) | C(sp³)-Br | SN2 | Mild (low temp, various nucleophiles) |

Synthesis of Chiral Derivatives and Enantioselective Approaches from this compound

The synthesis of chiral pyridine derivatives is of significant interest in pharmaceutical research. chim.it Starting from the achiral this compound, several strategies can be employed to introduce chirality and obtain enantiomerically enriched products.

One straightforward approach is the use of a chiral nucleophile. Reacting the bromomethyl group with a commercially available chiral amine or alcohol results in the formation of a mixture of diastereomers. These diastereomers often have different physical properties (e.g., boiling point, solubility) and can be separated by conventional techniques like column chromatography or crystallization.

A more advanced strategy involves catalytic asymmetric synthesis. nih.gov While direct enantioselective substitution of the bromide can be challenging, it is possible to transform the starting material into a substrate suitable for an asymmetric reaction. For example, the bromomethyl group could be converted into an alkenyl group, which could then undergo a catalytic asymmetric hydrogenation or hydroboration to install a chiral center. chim.it

Another viable method involves creating a racemic mixture of a chiral product, followed by resolution. For instance, substitution of the bromide with a cyanide ion, followed by hydrolysis, would yield a carboxylic acid. This racemic acid can then be reacted with a chiral amine to form diastereomeric salts, which can be separated by fractional crystallization. Subsequent removal of the chiral auxiliary regenerates the enantiomerically pure acid. This classical resolution technique remains a practical and effective method for accessing chiral building blocks derived from this compound.

Future Directions and Emerging Research Avenues for 2 Bromomethyl 4 Chloropyridine

Development of Sustainable and Greener Synthetic Routes for 2-(Bromomethyl)-4-chloropyridine

The chemical industry is increasingly shifting towards sustainable practices, and the synthesis of this compound is no exception. Future research is centered on developing greener synthetic routes that minimize waste, reduce energy consumption, and utilize renewable resources.

One promising approach is the adoption of flow chemistry . mit.edumdpi.comgoflow.at Continuous flow reactors offer significant advantages over traditional batch processes, including enhanced heat and mass transfer, improved safety for handling hazardous reagents, and the potential for automation. mit.edunih.gov A hypothetical comparison between a traditional batch synthesis and a potential flow chemistry route for a precursor to this compound is presented below.

Table 1: Comparison of Traditional vs. Flow Chemistry for a Hypothetical Precursor Synthesis

| Parameter | Traditional Batch Synthesis | Flow Chemistry Synthesis |

|---|---|---|

| Reaction Time | Several hours to days | Minutes to hours mit.edu |

| Solvent Usage | High | Significantly reduced mit.edu |

| Energy Consumption | High (prolonged heating/cooling) | Lower (precise temperature control) |

| Safety | Handling of bulk, hazardous materials | Smaller reaction volumes, enhanced containment nih.gov |

| Productivity | Lower space-time yield | Higher space-time yield |

Another key area of development is biocatalysis . nih.gov The use of enzymes or whole-cell systems to catalyze chemical reactions offers high selectivity and operates under mild conditions, aligning with the principles of green chemistry. Research into engineered enzymes for the specific halogenation and functionalization of pyridine (B92270) rings could lead to highly efficient and environmentally benign syntheses of this compound and its derivatives. nih.gov

Exploration of Novel Catalytic Systems for Transformations of this compound

The reactivity of the bromomethyl and chloro- substituents on the pyridine ring makes this compound an ideal substrate for a variety of catalytic transformations. Future research is focused on discovering and optimizing novel catalytic systems to expand its synthetic utility.

Photocatalysis has emerged as a powerful tool in organic synthesis, enabling new types of bond formations under mild conditions using visible light as an energy source. acs.orgnih.gov Research into the photocatalytic functionalization of this compound could unlock new reaction pathways, allowing for the direct introduction of complex functional groups with high regioselectivity. nih.govacs.org

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, and their application to this compound is an active area of research. nih.govuwindsor.cayoutube.com The development of new palladium catalysts with enhanced activity and selectivity will enable more efficient and versatile coupling reactions, facilitating the synthesis of a wide array of novel compounds. sigmaaldrich.comcapes.gov.br

Table 2: Hypothetical Novel Catalytic Transformations of this compound

| Reaction Type | Catalyst System | Potential Product | Significance |

|---|---|---|---|

| Photocatalytic C-H Arylation | Organic Dye Photocatalyst + Aryl Boronic Acid | 2-(Bromomethyl)-4-chloro-x-arylpyridine | Direct arylation without pre-functionalization nih.govacs.org |

| Palladium-Catalyzed Amination | Pd(dba)₂ with novel phosphine (B1218219) ligand + Amine | 2-(Aminomethyl)-4-chloropyridine derivative | Access to novel amine-containing scaffolds for medicinal chemistry nih.gov |

| Nickel-Catalyzed Cross-Coupling | NiCl₂(dppp) + Grignard Reagent | 2-(Bromomethyl)-4-alkyl/aryl-pyridine | Cost-effective alternative to palladium catalysis |

Integration of this compound into High-Throughput Synthesis Methodologies

The demand for large and diverse libraries of chemical compounds for drug discovery and materials science has driven the development of high-throughput synthesis (HTS) and automated synthesis platforms . scienceintheclassroom.orgcijournal.runih.gov The integration of this compound into these workflows is a key future direction.

Automated synthesis platforms can rapidly generate a multitude of derivatives from a common starting material like this compound by systematically varying the reaction partners and conditions. nih.gov This allows for the efficient exploration of chemical space and the rapid identification of compounds with desired properties. nih.gov

Table 3: Illustrative High-Throughput Synthesis Library from this compound

| Well Plate Position | Reagent 1 (Nucleophile) | Reagent 2 (Coupling Partner) | Resulting Scaffold |

|---|---|---|---|

| A1 | Piperidine | Phenylboronic acid | 2-(Piperidin-1-ylmethyl)-4-phenylpyridine |

| A2 | Morpholine | Phenylboronic acid | 2-(Morpholinomethyl)-4-phenylpyridine |

| B1 | Piperidine | Thiophene-3-boronic acid | 2-(Piperidin-1-ylmethyl)-4-(thiophen-3-yl)pyridine |

| B2 | Morpholine | Thiophene-3-boronic acid | 2-(Morpholinomethyl)-4-(thiophen-3-yl)pyridine |

This systematic approach, combined with high-throughput screening, can accelerate the discovery of new drug candidates and functional materials. scienceintheclassroom.org

Advanced Applications in Materials Science and Functional Molecule Design

The unique electronic and structural properties of the pyridine ring make this compound an attractive building block for the design of advanced materials and functional molecules.

In materials science , this compound can be used as a monomer or cross-linking agent in the synthesis of novel polymers with tailored properties for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The ability to precisely functionalize the pyridine ring allows for the fine-tuning of the material's electronic and photophysical characteristics.

In medicinal chemistry , this compound is a key intermediate for the synthesis of complex molecules with potential therapeutic applications. nih.govresearchgate.netgazi.edu.tr For example, it can be used to construct the core structures of kinase inhibitors, which are a major class of anticancer drugs. nih.gov The development of novel derivatives is aimed at improving potency, selectivity, and pharmacokinetic properties. gazi.edu.tr

Table 4: Potential Advanced Applications of this compound Derivatives

| Application Area | Molecular Design Strategy | Potential Properties/Function |

|---|---|---|

| Organic Electronics | Polymerization with electron-rich comonomers | Enhanced charge transport, tunable emission spectra |

| Medicinal Chemistry | Synthesis of complex heterocyclic scaffolds | Inhibition of specific protein kinases, improved drug-like properties gazi.edu.trnih.gov |

| Chemosensors | Incorporation into fluorescent dye structures | Selective detection of metal ions or biomolecules researchgate.net |

Q & A

Q. What are the common synthetic routes for preparing 2-(Bromomethyl)-4-chloropyridine?

Methodological Answer: The synthesis of this compound typically involves halogenation or cross-coupling reactions. One validated approach uses Suzuki-Miyaura coupling, where 2-bromo-4-chloropyridine reacts with aryl boronic acids in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) under ambient conditions . Alternative methods may include bromination of 4-chloropyridine derivatives using brominating agents like N-bromosuccinimide (NBS) in solvents such as CCl₄, though specific protocols require optimization for yield and purity.

Key Steps:

- Catalyst selection (e.g., Pd-based for cross-coupling).

- Solvent optimization (e.g., THF or DMF for solubility).

- Reaction monitoring via TLC or NMR to track intermediate formation.

Q. What spectroscopic methods are used to characterize this compound?

Methodological Answer: Characterization relies on:

- ¹H NMR : To identify aromatic protons and bromomethyl (-CH₂Br) signals (δ ~4.5–5.0 ppm). Example: A singlet for the bromomethyl group in CDCl₃ .

- Elemental Analysis : To confirm %C, %H, and %N, ensuring purity >95% .

- Mass Spectrometry (MS) : For molecular ion ([M+H]⁺) and fragmentation patterns.

Q. What safety precautions are recommended when handling this compound?

Methodological Answer:

- Eye Exposure : Flush with water for 10–15 minutes; consult an ophthalmologist .

- Skin Contact : Wash with soap and water for 15 minutes; remove contaminated clothing .

- Ingestion : Rinse mouth (if conscious) and seek medical attention .

- General Handling : Use PPE (gloves, goggles), work in a fume hood, and avoid inhalation .

Advanced Research Questions

Q. How does the reactivity of this compound compare to other halogenated pyridines in cross-coupling reactions?

Methodological Answer: The bromomethyl group enhances electrophilicity compared to chloro or fluoro analogs, enabling nucleophilic substitution (e.g., Suzuki-Miyaura). However, steric hindrance from the methyl group may reduce reactivity relative to unsubstituted bromopyridines. Studies show that 2-chloropyridine derivatives exhibit lower reactivity in Pd-catalyzed couplings due to poor oxidative addition kinetics .

Q. What are the challenges in optimizing Suzuki-Miyaura couplings involving this compound?

Methodological Answer:

- Catalyst Poisoning : The bromomethyl group may coordinate Pd, reducing catalytic activity. Use excess Pd(PPh₃)₄ or switch to Buchwald-Hartwig ligands .

- Solvent Effects : Polar aprotic solvents (DMF, THF) improve solubility but may increase side reactions. Test mixtures (e.g., toluene/ethanol) for balance .